2-Bromo-4,6-diisopropylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-diisopropylpyrimidin-5-amine is a chemical compound with the molecular formula C10H16BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-diisopropylpyrimidin-5-amine typically involves the bromination of 4,6-diisopropylpyrimidin-5-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-diisopropylpyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-4,6-diisopropylpyrimidin-5-amine.
Scientific Research Applications
2-Bromo-4,6-diisopropylpyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agriculture: Pyrimidine derivatives are often used in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-diisopropylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethoxypyridine: Similar in structure but with methoxy groups instead of isopropyl groups.
2-Amino-5-bromo-4,6-dimethylpyridine: Another brominated pyrimidine derivative with different substituents.
Uniqueness
2-Bromo-4,6-diisopropylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H16BrN3 |
---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
2-bromo-4,6-di(propan-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H16BrN3/c1-5(2)8-7(12)9(6(3)4)14-10(11)13-8/h5-6H,12H2,1-4H3 |
InChI Key |
KHXDRIBRBINWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC(=N1)Br)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.